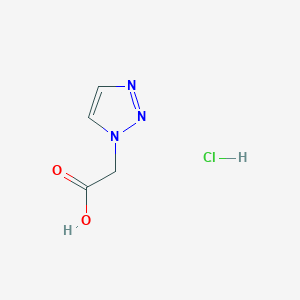
1-(1H-1,2,3-三唑-1-基)乙酸盐酸盐
描述
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is an organic compound. It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . It also acts as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that significantly accelerates reaction rates and reduces cell cytotoxicity .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is characterized by the presence of a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Chemical Reactions Analysis
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is involved in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound dramatically accelerates reaction rates and suppresses cell cytotoxicity .科学研究应用
抗真菌活性
从该化合物合成的1H-1,2,3-三唑-4-羧酸衍生物已被用于创建具有抗真菌活性的化合物 .
抗菌活性
这些衍生物也已被用于合成对结核分枝杆菌H37Rv菌株具有抗菌活性的化合物 .
抗病毒活性
该化合物已被用于合成抗病毒剂,特别是针对甲型流感病毒和单纯疱疹病毒1型(HSV-1)的复制 .
抗癌活性
1H-1,2,3-三唑-4-羧酸衍生物已被用于合成对各种癌细胞系显示出抗癌活性的化合物 .
耐甲氧西林金黄色葡萄球菌(MRSA)和耐万古霉素肠球菌(VRE)
该化合物已被用于合成对耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌具有活性的化合物 .
单酰基甘油脂肪酶拮抗剂
鞘氨醇-1-磷酸受体激动剂和拮抗剂
该化合物已被用于合成鞘氨醇-1-磷酸受体的激动剂和拮抗剂 .
HIV-1衣壳抑制剂
许多(1H-1,2,3-三唑-1-基)乙酸衍生物的合成和生物学测试使其能够作为HIV-1衣壳(HIV-1 CA)抑制剂应用,以便在此基础上设计抗病毒药物 .
作用机制
- The compound may inhibit or modulate specific enzymes, affecting metabolic pathways or signaling cascades. It could interact with cell surface receptors, influencing cellular responses. By binding to proteins, it may alter their function or stability.
Result of Action
The molecular and cellular effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride can be diverse:
- It may inhibit cell growth or division. It could interfere with viral replication. By targeting cancer cells, it may inhibit tumor growth .
生化分析
Biochemical Properties
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride plays a crucial role in several biochemical reactions. The triazole ring in its structure allows it to interact with a variety of enzymes and proteins. For instance, it has been found to act as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of monoacylglycerols to free fatty acids and glycerol . Additionally, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride has shown potential as an agonist and antagonist of sphingosine-1-phosphate receptors, which are involved in various cellular processes such as cell growth, survival, and migration . These interactions highlight the compound’s versatility and potential in modulating biochemical pathways.
Cellular Effects
The effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways . Furthermore, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride has been shown to affect gene expression by acting on transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound has been found to inhibit the activity of stearoyl-coenzyme delta-9, an enzyme involved in fatty acid metabolism . Additionally, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride can activate or inhibit signaling pathways by binding to receptors such as sphingosine-1-phosphate receptors . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s multifaceted molecular mechanisms.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and a decrease in its biological activity . In in vitro and in vivo studies, the long-term effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride on cellular function have been observed, with some studies reporting sustained biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoacylglycerol lipase and stearoyl-coenzyme delta-9, influencing the metabolism of fatty acids and other lipids . Additionally, the compound has been found to affect metabolic flux and metabolite levels, further underscoring its role in cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
The transport and distribution of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters such as organic anion transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins play a crucial role in its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a key factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, where it exerts its biological effects . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.
属性
IUPAC Name |
2-(triazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAZPFNKUUABPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669994 | |
| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187582-48-4 | |
| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


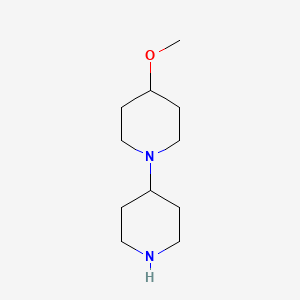
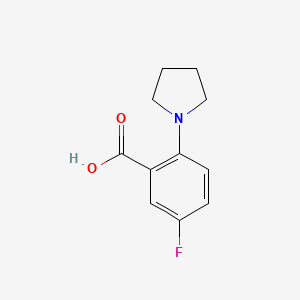
![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)



![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)
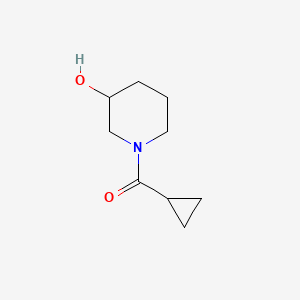

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)
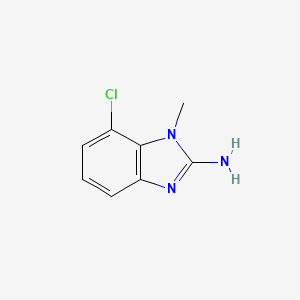

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
